molecular formula C14H13N3O3 B2589002 N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide CAS No. 1280837-07-1

N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

Cat. No. B2589002
CAS RN: 1280837-07-1
M. Wt: 271.276
InChI Key: XFQGVNDQVCZNHP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. The molecule was discovered in 2011 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis and the induction of DNA damage response pathways, ultimately resulting in the selective death of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide has been shown to induce DNA damage response pathways in cancer cells, leading to cell cycle arrest and apoptosis. The molecule has also been shown to inhibit ribosomal RNA synthesis, leading to the downregulation of protein synthesis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is its selectivity for cancer cells that rely on RNA polymerase I transcription for survival. This makes the molecule a promising candidate for the treatment of various types of cancer. However, one of the limitations of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is its potential toxicity to normal cells, which may limit its therapeutic window.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide. One area of focus could be the development of combination therapies that target multiple pathways in cancer cells, potentially enhancing the efficacy of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide. Another area of focus could be the development of biomarkers that can predict which patients are most likely to respond to N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide treatment. Finally, further research is needed to better understand the potential toxicity of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide to normal cells and to develop strategies to mitigate this toxicity.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 1-cyanocyclobutane in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1,2-oxazole-3-carboxamide to form N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide.

Scientific Research Applications

N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The molecule has been shown to selectively target cancer cells that rely on RNA polymerase I transcription for survival. This makes N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide a promising candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-17(14(9-15)5-3-6-14)13(18)10-8-12(20-16-10)11-4-2-7-19-11/h2,4,7-8H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGVNDQVCZNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NOC(=C1)C2=CC=CO2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide

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